molecular formula C13H17NO3S2 B1203854 3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid

3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid

Cat. No. B1203854
M. Wt: 299.4 g/mol
InChI Key: OJSYQBBXPIPBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid is a thiocarbonyl compound and a member of thiazolidines.

Scientific Research Applications

Antitumor Activity

3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid and its derivatives have demonstrated potential in antitumor applications. Research shows that these compounds exhibit moderate antitumor activity against various malignant tumor cells. For instance, a study by Horishny and Matiychuk (2020) detailed the synthesis of related compounds that showed sensitivity to the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study by Buzun et al. (2021) highlighted the synthesis of thiazolidinone derivatives, including 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, demonstrating significant antimitotic activity in various cancer cell lines (Buzun et al., 2021).

Antimicrobial Properties

The thiazolidinyl derivatives of this compound have also been researched for their antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one derivatives that showed promising antimicrobial activities (Gouda et al., 2010). Additionally, Sanghani et al. (2009) reported the synthesis of 4-oxo thiazolidine derivatives with notable antibacterial and antifungal activities (Sanghani et al., 2009).

Synthetic Pathways and Structural Analysis

The synthesis and structural characterization of derivatives of this compound have been a significant area of research. For example, the study by Horishny and Matiychuk (2020) explored green synthesis methods for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides (Horishny & Matiychuk, 2020). Additionally, the work by Mustafaev et al. (2017) provided insights into the three-component condensation process for synthesizing related compounds (Mustafaev et al., 2017).

Green Chemistry and Catalysis

This compound has also been studied in the context of green chemistry and as a catalyst. The work by Horishny and Matiychuk (2020) on green synthesis aligns with this area (Horishny & Matiychuk, 2020). Tayebi et al. (2011) utilized a related sulfuric acid derivative as a recyclable catalyst in a condensation reaction (Tayebi et al., 2011).

properties

Product Name

3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid

Molecular Formula

C13H17NO3S2

Molecular Weight

299.4 g/mol

IUPAC Name

3-(5-cycloheptylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid

InChI

InChI=1S/C13H17NO3S2/c15-10(16)7-8-14-12(17)11(19-13(14)18)9-5-3-1-2-4-6-9/h1-8H2,(H,15,16)

InChI Key

OJSYQBBXPIPBGL-UHFFFAOYSA-N

SMILES

C1CCCC(=C2C(=O)N(C(=S)S2)CCC(=O)O)CC1

Canonical SMILES

C1CCCC(=C2C(=O)N(C(=S)S2)CCC(=O)O)CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid
Reactant of Route 3
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid
Reactant of Route 5
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid
Reactant of Route 6
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.